1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The two rings are connected by a sulfonyl group.Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride is structurally similar to compounds used in the synthesis of rigid diamines, significant in medicinal chemistry. A novel method for the synthesis of related compounds, based on catalytic hydrogenation, highlights the importance of structural analogs in synthetic chemistry and drug development (Smaliy et al., 2011).
- The compound’s structural motif is akin to the privileged substructures found in CGRP receptor antagonists, emphasizing its potential role in the development of receptor-targeted therapies. Efficient syntheses of such substructures underpin the molecular design of therapeutic agents (Leahy et al., 2012).
Role in Biological Activity and Therapeutic Potential
- Derivatives of piperidin-3-amine, structurally related to 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride, have been studied for their potential in treating various conditions. For example, certain derivatives exhibit antidepressant-like efficacy and potential for treating addiction disorders, showcasing the therapeutic relevance of such compounds (Grimwood et al., 2011).
- The antimicrobial potential of piperidine derivatives, including those structurally related to the compound , has been investigated, suggesting their use in developing new antimicrobial agents (Patel & Agravat, 2007).
Chemical Activation and Applications in Material Science
- Piperidine structures, similar to the compound of interest, have been explored for their reactivity and potential in material science applications, such as in dye-sensitized solar cells (DSSCs). Understanding the thermodynamic parameters and reactivity of such compounds can guide the development of new materials with specific properties (Nikolov & Yaylayan, 2010).
Environmental Degradation and Soil Chemistry
- Research on compounds structurally related to 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride has provided insights into the degradation mechanisms of organic compounds in soil, contributing to our understanding of environmental chemistry and the fate of chemical pollutants (Morrica et al., 2001).
Future Directions
The future directions for research on “1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride” and similar compounds could include the development of more efficient synthesis methods, further investigation into their mechanisms of action, and exploration of their potential applications in the pharmaceutical industry .
properties
IUPAC Name |
1-pyridin-2-ylsulfonylpiperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.ClH/c11-9-4-3-7-13(8-9)16(14,15)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRSDTOTVYMTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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